(4-p-Tolyl-thiazol-2-yl)-hydrazine
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Overview
Description
(4-p-Tolyl-thiazol-2-yl)-hydrazine is a chemical compound that features a thiazole ring substituted with a p-tolyl group at the 4-position and a hydrazine moiety at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-p-Tolyl-thiazol-2-yl)-hydrazine typically involves the reaction of 4-p-tolyl-thiazole-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired hydrazine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(4-p-Tolyl-thiazol-2-yl)-hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Azo compounds
Reduction: Hydrazones
Substitution: Substituted thiazole derivatives
Scientific Research Applications
(4-p-Tolyl-thiazol-2-yl)-hydrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (4-p-Tolyl-thiazol-2-yl)-hydrazine involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and hydrazine moiety can form hydrogen bonds and other interactions with biological macromolecules, leading to modulation of their activity. This compound may inhibit or activate specific pathways, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
- (4-p-Tolyl-thiazol-2-yl)-amine
- (4-p-Tolyl-thiazol-2-yl)-acetohydrazide
- (4-p-Tolyl-thiazol-2-yl)-benzamide
Uniqueness
(4-p-Tolyl-thiazol-2-yl)-hydrazine is unique due to the presence of both a thiazole ring and a hydrazine moiety, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-7-2-4-8(5-3-7)9-6-14-10(12-9)13-11/h2-6H,11H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIBEKACGWENCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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